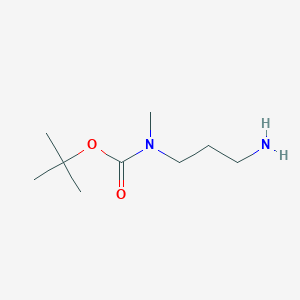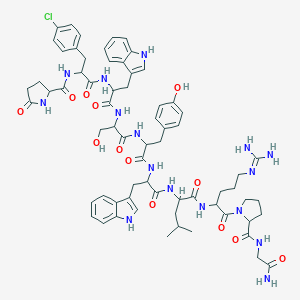
LHRH, 4-Clphe(2)-Trp(3,6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LHRH, 4-Clphe(2)-Trp(3,6)- is a synthetic peptide analog of the natural gonadotropin-releasing hormone (GnRH). It has been extensively studied for its potential applications in scientific research, particularly in the fields of reproductive biology and endocrinology.
Wirkmechanismus
LHRH, 4-Clphe(2)-Trp(3,6)- acts by binding to the LHRH receptor in the pituitary gland, which stimulates the release of LH and FSH. These hormones then stimulate the production and release of sex hormones, such as testosterone and estrogen. LHRH, 4-Clphe(2)-Trp(3,6)- also inhibits the production of sex hormones by blocking the production of LH and FSH.
Biochemische Und Physiologische Effekte
LHRH, 4-Clphe(2)-Trp(3,6)- has several biochemical and physiological effects, including:
1. Stimulation of LH and FSH production: LHRH, 4-Clphe(2)-Trp(3,6)- stimulates the release of LH and FSH, which are essential for normal reproductive function.
2. Inhibition of sex hormone production: LHRH, 4-Clphe(2)-Trp(3,6)- inhibits the production of sex hormones, which can be beneficial in the treatment of certain types of cancer.
3. Regulation of the HPG axis: LHRH, 4-Clphe(2)-Trp(3,6)- helps to regulate the production and release of sex hormones by the HPG axis.
Vorteile Und Einschränkungen Für Laborexperimente
LHRH, 4-Clphe(2)-Trp(3,6)- has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity and stability: LHRH, 4-Clphe(2)-Trp(3,6)- is synthesized using SPPS techniques, which ensures high purity and stability of the final product.
2. Wide range of applications: LHRH, 4-Clphe(2)-Trp(3,6)- can be used in various research applications, including reproductive biology, endocrinology, and cancer research.
3. Well-established research tool: LHRH, 4-Clphe(2)-Trp(3,6)- has been extensively studied and is a well-established research tool in the scientific community.
Limitations:
1. Expensive: LHRH, 4-Clphe(2)-Trp(3,6)- is relatively expensive compared to other research tools.
2. Limited availability: LHRH, 4-Clphe(2)-Trp(3,6)- may not be readily available in some research facilities.
3. Limited solubility: LHRH, 4-Clphe(2)-Trp(3,6)- has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving LHRH, 4-Clphe(2)-Trp(3,6)-, including:
1. Development of new analogs: Researchers are exploring the development of new LHRH analogs with improved potency and selectivity.
2. Application in drug development: LHRH, 4-Clphe(2)-Trp(3,6)- may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
3. Study of neuroendocrine function: LHRH, 4-Clphe(2)-Trp(3,6)- may be used to study the regulation of neuroendocrine function and its role in various physiological processes.
Conclusion:
LHRH, 4-Clphe(2)-Trp(3,6)- is a synthetic peptide analog of the natural gonadotropin-releasing hormone that has been extensively studied for its potential applications in scientific research. It has a wide range of applications in reproductive biology, endocrinology, and cancer research. While it has several advantages as a research tool, it also has limitations, including its cost and limited solubility. However, with ongoing research, LHRH, 4-Clphe(2)-Trp(3,6)- may continue to be an important tool in the study of various physiological processes.
Synthesemethoden
LHRH, 4-Clphe(2)-Trp(3,6)- is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification. The final product is a highly pure and stable peptide that can be used for various research applications.
Wissenschaftliche Forschungsanwendungen
LHRH, 4-Clphe(2)-Trp(3,6)- has been used in a wide range of scientific research applications, including:
1. Reproductive Biology: LHRH, 4-Clphe(2)-Trp(3,6)- has been used to study the regulation of reproductive function in both males and females. It has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for normal reproductive function.
2. Endocrinology: LHRH, 4-Clphe(2)-Trp(3,6)- has been used to study the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which is responsible for the production and regulation of sex hormones. It has also been used to study the effects of various hormones and drugs on the HPG axis.
3. Cancer Research: LHRH, 4-Clphe(2)-Trp(3,6)- has been used as a potential treatment for various types of cancer, including prostate and breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the production of sex hormones.
Eigenschaften
CAS-Nummer |
143873-63-6 |
|---|---|
Produktname |
LHRH, 4-Clphe(2)-Trp(3,6)- |
Molekularformel |
C67H83ClN16O13 |
Molekulargewicht |
1355.9 g/mol |
IUPAC-Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C67H83ClN16O13/c1-36(2)27-49(59(90)77-48(13-7-25-72-67(70)71)66(97)84-26-8-14-55(84)65(96)75-34-56(69)87)78-62(93)52(30-39-32-73-45-11-5-3-9-43(39)45)81-61(92)51(29-38-17-21-42(86)22-18-38)80-64(95)54(35-85)83-63(94)53(31-40-33-74-46-12-6-4-10-44(40)46)82-60(91)50(28-37-15-19-41(68)20-16-37)79-58(89)47-23-24-57(88)76-47/h3-6,9-12,15-22,32-33,36,47-55,73-74,85-86H,7-8,13-14,23-31,34-35H2,1-2H3,(H2,69,87)(H,75,96)(H,76,88)(H,77,90)(H,78,93)(H,79,89)(H,80,95)(H,81,92)(H,82,91)(H,83,94)(H4,70,71,72) |
InChI-Schlüssel |
KGEVHQGYWMMHDT-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
Sequenz |
XXWSYWLRPG |
Synonyme |
D-pClPhe(2)-Trp(3)-Trp(6)-LHRH GnRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, 4-ClPhe(2)-Trp(3,6)- LHRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, D-pClphenylalanyl(2)-tryptophyl(3)-tryptophan(6)- LHRH-PTT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



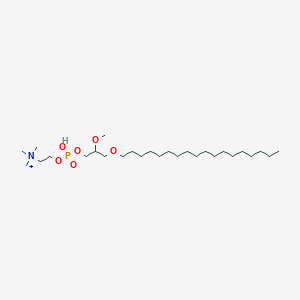
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
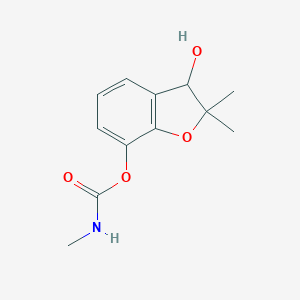
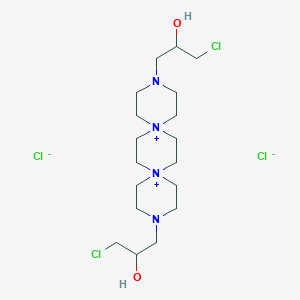
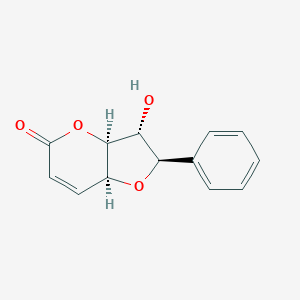
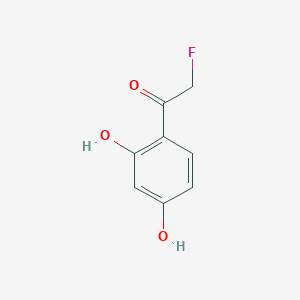
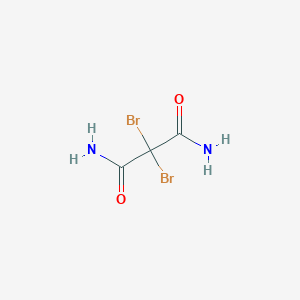
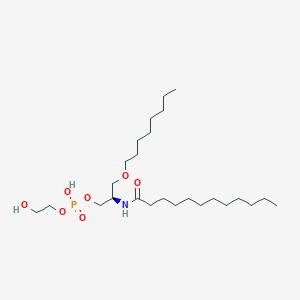
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
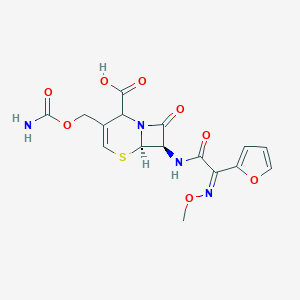
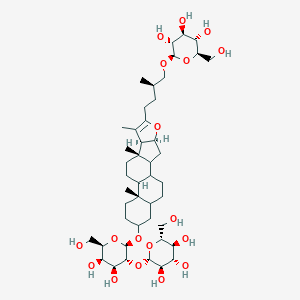
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
